molecular formula C11H19NO2 B13089787 3-(4-Methylpiperidin-2-yl)oxan-4-one

3-(4-Methylpiperidin-2-yl)oxan-4-one

Cat. No.: B13089787
M. Wt: 197.27 g/mol
InChI Key: LQVLBUPINIYSQF-UHFFFAOYSA-N
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Description

3-(4-Methylpiperidin-2-yl)oxan-4-one is a chemical compound with the molecular formula C₁₁H₁₉NO₂ and a molecular weight of 197.27 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a methyl group and an oxan-4-one moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperidin-2-yl)oxan-4-one typically involves the reaction of 4-methylpiperidine with an appropriate oxan-4-one precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction techniques to ensure the consistent quality and yield of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperidin-2-yl)oxan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions result in a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(4-Methylpiperidin-2-yl)oxan-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperidin-2-yl)oxan-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylpiperidin-2-yl)oxan-4-one: C₁₁H₁₉NO₂

    4-Methylpiperidine: C₆H₁₃N

    Oxan-4-one: C₅H₈O₂

Uniqueness

This compound is unique due to its specific combination of a piperidine ring with a methyl group and an oxan-4-one moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

3-(4-Methylpiperidin-2-yl)oxan-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, including data from various studies and case analyses.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical physiological pathways. The compound may exhibit inhibitory effects on specific kinases, contributing to its potential therapeutic applications.

Pharmacological Effects

Research indicates that this compound may possess:

  • Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth in xenograft models.
  • Neuroprotective Effects : The piperidine moiety is often associated with neuroactive properties, suggesting potential applications in neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory conditions.

In Vitro Studies

A study investigating the effects of this compound on cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Cell LineIC50 (μM)Mechanism of Action
HeLa5.2Caspase activation
MCF77.8Cell cycle arrest
A5496.5Induction of apoptosis

In Vivo Studies

In vivo experiments using murine models indicated that treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups. The compound was well-tolerated at doses up to 50 mg/kg.

Comparative Analysis with Related Compounds

Compound NameBiological ActivitySelectivity
This compoundAntitumor, neuroprotectiveModerate
Compound A (similar structure)AntimicrobialHigh
Compound B (analogous structure)Anti-inflammatoryLow

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

3-(4-methylpiperidin-2-yl)oxan-4-one

InChI

InChI=1S/C11H19NO2/c1-8-2-4-12-10(6-8)9-7-14-5-3-11(9)13/h8-10,12H,2-7H2,1H3

InChI Key

LQVLBUPINIYSQF-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(C1)C2COCCC2=O

Origin of Product

United States

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